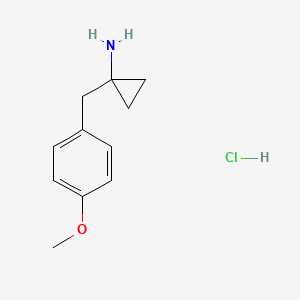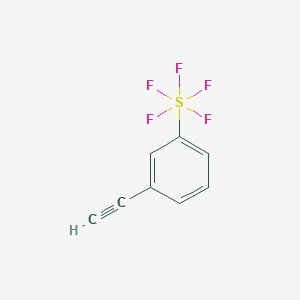![molecular formula C11H21N B1430449 5-Methyl-2-azaspiro[5.5]undecan CAS No. 1797087-04-7](/img/structure/B1430449.png)
5-Methyl-2-azaspiro[5.5]undecan
Übersicht
Beschreibung
5-Methyl-2-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. This compound is notable for its spiro[5.5]undecane core, which consists of a bicyclic system where two rings share a single atom. The presence of a nitrogen atom in the spiro center and a methyl group at the 5-position adds to its distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-azaspiro[5.5]undecane has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the use of N,4-dialkylpyridinium salts and enones in an asymmetric dearomative formal [4 + 2] cycloaddition reaction . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the formation of the desired spirocyclic framework.
Industrial Production Methods
Industrial production methods for 5-Methyl-2-azaspiro[5.5]undecane are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, its antituberculosis activity is attributed to its inhibition of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s unique structure allows it to bind effectively to this protein, disrupting its function and leading to the bacterium’s death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but contains an oxygen atom in place of the nitrogen atom.
6-Azaspiro[5.5]undecane: This compound is structurally similar but lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-2-azaspiro[5.5]undecane is unique due to the presence of both a nitrogen atom at the spiro center and a methyl group at the 5-position. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5-methyl-2-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-10-5-8-12-9-11(10)6-3-2-4-7-11/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSMDVQXJUDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC12CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


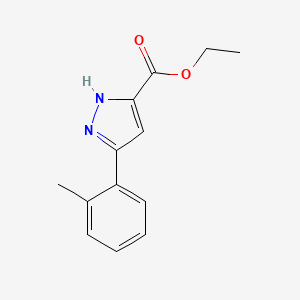
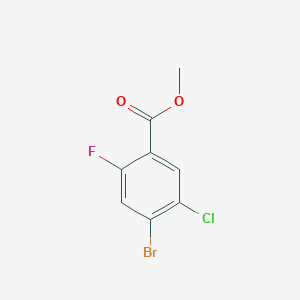
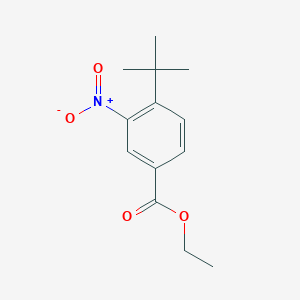

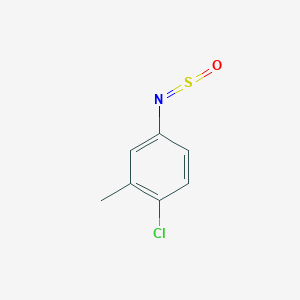
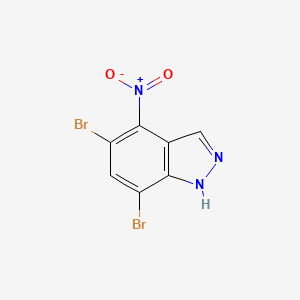

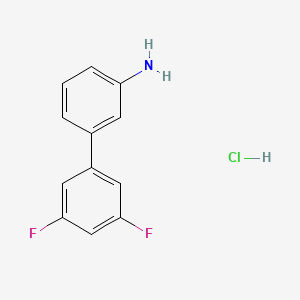
![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1430379.png)
![di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate](/img/structure/B1430382.png)
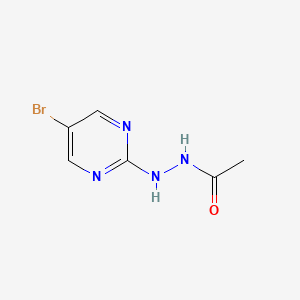
![2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride](/img/structure/B1430385.png)
